

An In-Depth Technical Guide to Methyl 2-amino-2-cyclopropylacetate hydrochloride

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Compound of Interest

Compound Name:	Methyl 2-amino-2-cyclopropylacetate hydrochloride
Cat. No.:	B1425262

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Executive Summary & Introduction

Methyl 2-amino-2-cyclopropylacetate hydrochloride is a non-proteinogenic amino acid ester that has emerged as a valuable building block in modern medicinal chemistry and organic synthesis. As a derivative of glycine, its structure is distinguished by the presence of a cyclopropyl ring at the alpha-carbon. This feature is of high strategic importance in drug design. The cyclopropyl moiety imparts significant conformational rigidity, which can lock a molecule into a bioactive conformation, thereby enhancing binding affinity and selectivity for its biological target.^[1]

Furthermore, the cyclopropyl group is known to increase the metabolic stability of parent compounds by being resistant to common metabolic degradation pathways.^[1] This can lead to improved pharmacokinetic profiles, such as a longer in-vivo half-life.^[1] Consequently, incorporating this and similar cyclopropyl-containing fragments into drug candidates is a key strategy for addressing challenges in drug discovery, including enhancing potency, reducing off-target effects, and improving brain permeability. This guide provides a comprehensive overview of the physicochemical properties, a representative synthesis, analytical characterization, applications, and safety protocols for **Methyl 2-amino-2-cyclopropylacetate hydrochloride**.

Physicochemical & Structural Properties

The fundamental properties of **Methyl 2-amino-2-cyclopropylacetate hydrochloride** are summarized below. Accurate identification is crucial for regulatory and experimental consistency.

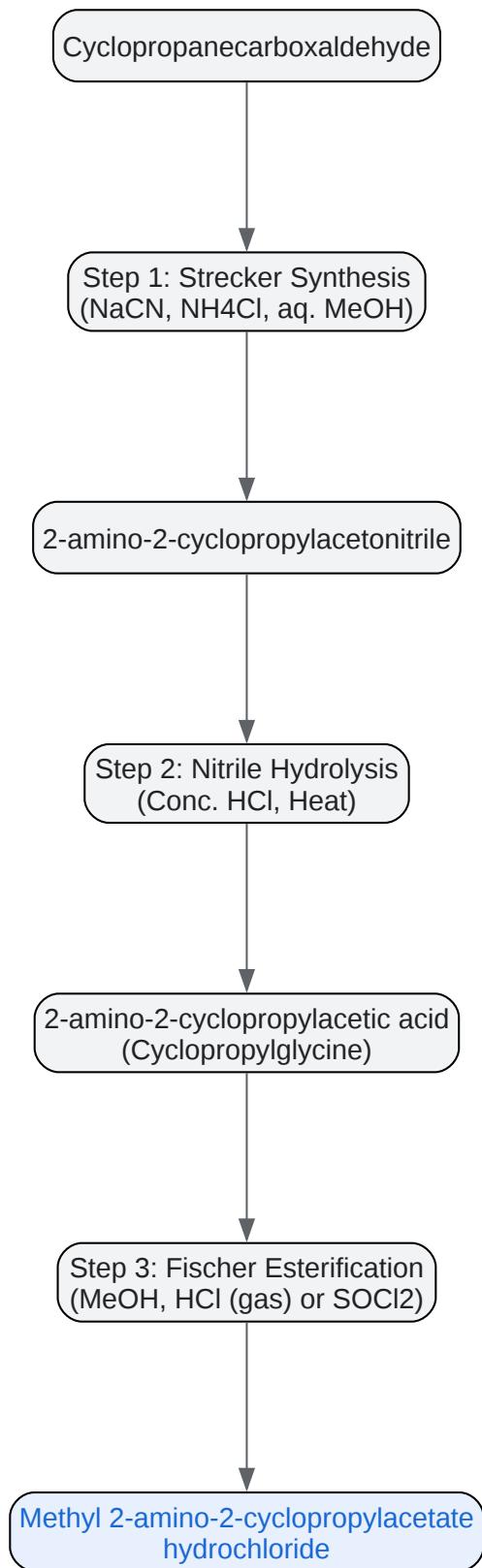
Property	Value	Source(s)
IUPAC Name	methyl amino(cyclopropyl)acetate hydrochloride	[2]
Synonyms	Methyl 2-Amino-2- cyclopropaneacetate hydrochloride	[3]
CAS Number	535936-86-8	[3][4]
Molecular Formula	C ₆ H ₁₂ ClNO ₂	[4]
Molecular Weight	165.62 g/mol	[4]
Physical Form	White to light brown solid	[5]
Purity	≥97% (Typical)	[5]
SMILES	COC(=O)C(C1CC1)N.Cl	[4]
InChIKey	SRMSADQSMWKRRW- JEDNCBNOSA-N ((S)- enantiomer)	

Synthesis and Purification

While numerous proprietary methods exist, a robust and representative synthesis of racemic **Methyl 2-amino-2-cyclopropylacetate hydrochloride** can be achieved via a multi-step pathway starting from a common precursor, cyclopropanecarboxaldehyde. This approach leverages the well-established Strecker synthesis to form the α -amino nitrile, followed by hydrolysis and subsequent Fischer esterification.

Representative Synthetic Pathway

The overall transformation is depicted below. This pathway is illustrative of standard organic chemistry methodologies for the preparation of non-natural α -amino acid esters.



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Caption: Representative synthesis workflow for the target compound.

Causality and Protocol Insights

- Step 1: Strecker Synthesis: This is a classic and efficient method for producing α -amino acids from aldehydes. The reaction proceeds via the formation of an imine from the aldehyde and ammonia (generated *in situ* from ammonium chloride). The cyanide ion then acts as a nucleophile, attacking the imine to form the α -amino nitrile. The aqueous methanol solvent system is chosen to solubilize all reactants.
- Step 2: Nitrile Hydrolysis: Strong acidic conditions (concentrated HCl) and heat are required to hydrolyze the stable nitrile group first to an amide and then to the carboxylic acid. This step simultaneously hydrolyzes the nitrile and protects the amino group as an ammonium salt, preventing side reactions.
- Step 3: Fischer Esterification: This is an acid-catalyzed esterification. Using methanol as the solvent and a source of acid (either by bubbling HCl gas or using a reagent like thionyl chloride, SOCl_2) protonates the carboxylic acid carbonyl, making it more electrophilic for attack by methanol.^[6] The reaction yields the methyl ester, and since it is performed in the presence of HCl, the final product is isolated directly as the stable hydrochloride salt.^[7]

Experimental Protocol (Representative)

Materials: Cyclopropanecarboxaldehyde, sodium cyanide (NaCN), ammonium chloride (NH_4Cl), methanol (MeOH), concentrated hydrochloric acid (HCl), thionyl chloride (SOCl_2), diethyl ether.

Step 1: Synthesis of 2-amino-2-cyclopropylacetonitrile

- In a well-ventilated fume hood, prepare a solution of ammonium chloride (1.1 eq) in water. Add this to a solution of cyclopropanecarboxaldehyde (1.0 eq) in methanol.
- Cool the mixture to 0-5 °C in an ice bath.
- Slowly add a solution of sodium cyanide (1.05 eq) in water dropwise, ensuring the temperature does not exceed 10 °C.

- Stir the reaction mixture at room temperature for 12-16 hours.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude nitrile is typically carried forward without further purification.

Step 2: Synthesis of 2-amino-2-cyclopropylacetic acid hydrochloride

- Add the crude α -amino nitrile from the previous step to an excess of concentrated hydrochloric acid.
- Heat the mixture to reflux (approx. 100-110 °C) for 6-8 hours, monitoring the reaction progress by TLC.
- Upon completion, cool the mixture and concentrate it under reduced pressure to remove excess HCl and water, yielding the crude amino acid hydrochloride salt.

Step 3: Synthesis of **Methyl 2-amino-2-cyclopropylacetate hydrochloride**

- Suspend the crude 2-amino-2-cyclopropylacetic acid hydrochloride in anhydrous methanol.
- Cool the suspension to 0 °C.
- Slowly add thionyl chloride (1.5-2.0 eq) dropwise. The reaction is exothermic and generates HCl gas.
- Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.^[6]
- Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization, typically by dissolving in a minimal amount of hot methanol and precipitating with cold diethyl ether. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the final compound. While a public, peer-reviewed spectrum is not readily available, the expected data from standard analytical techniques are described below.

Technique	Expected Observations
¹ H NMR	(400 MHz, DMSO-d ₆) δ (ppm): ~8.7 (bs, 3H, -NH ₃ ⁺), ~3.75 (s, 3H, -OCH ₃), ~3.4 (m, 1H, α-CH), ~1.1 (m, 1H, cyclopropyl-CH), ~0.7-0.5 (m, 4H, cyclopropyl-CH ₂). ^[8] The broad singlet for the ammonium protons will exchange with D ₂ O.
¹³ C NMR	(100 MHz, DMSO-d ₆) δ (ppm): ~170 (-C=O), ~55 (α-C), ~52 (-OCH ₃), ~12 (cyclopropyl-CH), ~5-7 (cyclopropyl-CH ₂).
FT-IR	(KBr, cm ⁻¹): ~2500-3000 (broad, -NH ₃ ⁺ stretch), ~1740 (strong, C=O ester stretch), ~1200 (C-O stretch). ^[4]
Mass Spec.	ESI+: Calculated for C ₆ H ₁₂ NO ₂ ⁺ [M+H] ⁺ : 130.08. Observed m/z would correspond to the free base.

Causality: The ¹H NMR shows distinct regions: the downfield ammonium protons, the singlet for the electronically shielded methyl ester protons, and the complex, shielded multiplets for the cyclopropyl ring protons due to their unique geometry. The ¹³C NMR confirms the carbonyl carbon and the aliphatic carbons. IR spectroscopy is diagnostic for the key functional groups: the ammonium salt and the ester carbonyl.^{[3][9]}

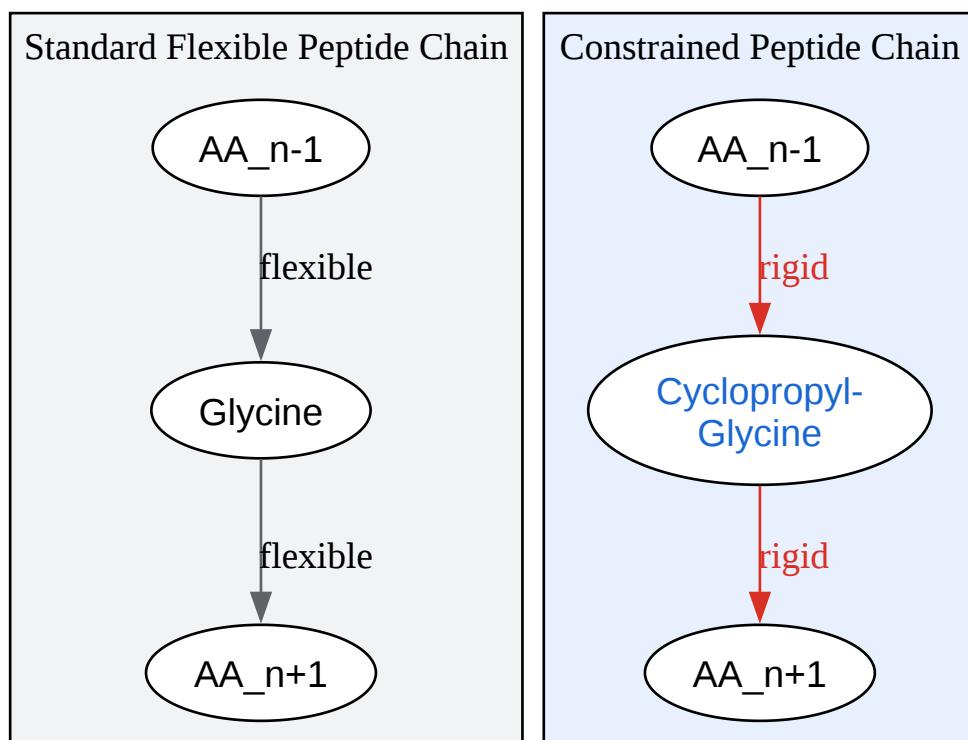
Applications in Research and Drug Development

The unique structural properties of **Methyl 2-amino-2-cyclopropylacetate hydrochloride** make it a highly sought-after building block in drug discovery.

Peptidomimetics and Conformational Constraint

Non-natural amino acids are incorporated into peptide sequences to create peptidomimetics with improved properties. The cyclopropyl group at the α -carbon severely restricts the rotational freedom around the peptide backbone (phi and psi angles).

- Benefit: This conformational locking can force a peptide into a specific secondary structure (e.g., a turn or helix) that is optimal for binding to a biological target, thereby increasing potency.
- Benefit: The constrained structure also makes the peptide less recognizable by proteases, significantly increasing its resistance to enzymatic degradation and extending its biological half-life.



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Caption: Incorporation of a cyclopropyl-glycine unit restricts backbone flexibility.

Improving Metabolic Stability and Physicochemical Properties

The cyclopropane ring is a bioisostere for other groups (like a gem-dimethyl or vinyl group) but is generally more stable towards oxidative metabolism.

- Benefit: Replacing a metabolically labile part of a drug molecule with a cyclopropyl group can block metabolic pathways, reducing clearance and improving oral bioavailability.[\[1\]](#)
- Benefit: The small, lipophilic nature of the cyclopropyl group can also be used to fine-tune a molecule's overall lipophilicity (LogP), which is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.

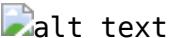
Therapeutic areas where cyclopropyl-containing compounds have shown promise include antivirals, oncology (as kinase inhibitors), and neuroscience (as receptor modulators).[\[5\]](#)

Safety, Handling, and Storage

Proper handling of **Methyl 2-amino-2-cyclopropylacetate hydrochloride** is essential for laboratory safety. The following information is derived from standard safety data sheets.

- Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber), a lab coat, and safety goggles or a face shield.
- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry place. Room temperature storage is generally acceptable.
- Spill Management: In case of a spill, collect the solid material mechanically (sweep up) and place it in a suitable container for disposal. Avoid creating dust.

GHS Hazard Information

Pictogram	GHS Code	Hazard Statement
	GHS07	Warning
H302		Harmful if swallowed.
H315		Causes skin irritation.
H319		Causes serious eye irritation.
H335		May cause respiratory irritation.

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References

- 1. file.chemscene.com [file.chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Methyl 2-aminobutanoate hydrochloride | 7682-18-0 | Benchchem [benchchem.com]
- 4. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2003045924A1 - Substituted aryl 1,4-pyrazine derivatives - Google Patents [patents.google.com]
- 7. scribd.com [scribd.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. researchgate.net [researchgate.net]
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